![molecular formula C9H11NO2 B2697172 3-amino-3,4-dihydro-2H-chromen-7-ol CAS No. 750515-70-9](/img/structure/B2697172.png)
3-amino-3,4-dihydro-2H-chromen-7-ol
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Overview
Description
3-amino-3,4-dihydro-2H-chromen-7-ol , also known as 7-amino-4H-chromen-2-one , belongs to the coumarin family. Coumarins are oxygen-containing heterocycles found in nature and have been employed as herbal medicines for centuries. Over 1300 coumarin derivatives have been identified, mainly obtained from secondary metabolites in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarins has been extensively studied. Various methods exist, including classical and non-classical conditions. Researchers have explored green approaches, utilizing green solvents, catalysts, and other environmentally friendly procedures .
Molecular Structure Analysis
The molecular structure of This compound consists of a coumarin core with an amino group at position 3 and a hydroxyl group at position 7. The chromenone ring system contributes to its aromaticity and biological properties .
Chemical Reactions Analysis
One reported method involves converting 7-amino-4-methyl-2H-chromen-2-one to its diazonium salt upon reaction with 3-chloropentane-2,4-dione , yielding N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-oxopropanehydrazonoyl chloride .
properties
IUPAC Name |
3-amino-3,4-dihydro-2H-chromen-7-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-2,4,7,11H,3,5,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNVSBUBALVUOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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